(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid

Overview

Description

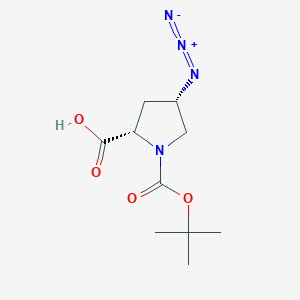

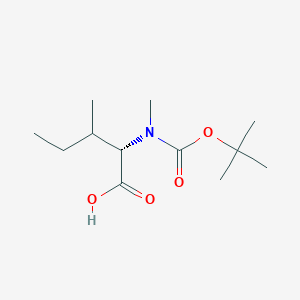

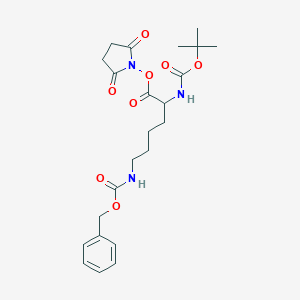

“(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid” is likely a derivative of pyrrolidine, which is a cyclic amine. The “Boc” in the name refers to a tert-butoxycarbonyl protective group commonly used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid” were not found, similar compounds such as 4-substituted prolines have been synthesized starting from pyroglutamic acid .

Molecular Structure Analysis

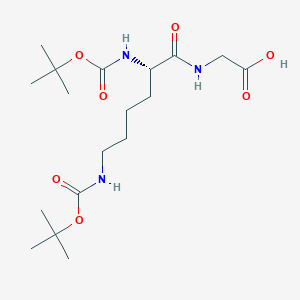

The molecular structure of “(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid” would likely include a pyrrolidine ring, a carboxylic acid group, an azide group, and a tert-butoxycarbonyl group .

Scientific Research Applications

Green Manufacturing

The compound plays a crucial role in the green manufacturing of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid . This process eliminates the need for salinization and dissociation processes and several organic solvents with water .

Anti-HCV Drug Intermediate

It serves as an important intermediate for the anti-HCV drug Velpatasvir . The compound is used in the development of an effective approach to separate chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its mixed form .

Glioma Imaging

The compound is used in the synthesis of the tracer (2S,4S)4– [18F]FPArg, which is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors . It has shown high uptake in tumor cells and slow clearance, making it suitable for imaging gliomas with high contrast .

Optimization of Precursor Synthesis

The compound is used in the optimization of precursor synthesis conditions of (2S,4S)4– [18F]FPArg . A simple synthetic method for the radiolabeled precursor of (2S,4S)4– [18F]FPArg in stable yield was obtained by adjusting the sequence of the synthetic steps .

Amino Acid Transporter Studies

The compound is used in studies showing that amino acid transporters are abnormally expressed in tumor cells and tumor tissues . This has implications for understanding tumor cell growth and reproduction .

Medicinal Chemistry

The compound is used in the design of stabilized proteins, and in NMR and MRI approaches to protein detection and imaging . It allows the specific, quantitative detection of individual species in complex media .

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like the 6-oxocamphor hydrolase . This enzyme plays a crucial role in the metabolism of certain organisms, such as Rhodococcus sp .

Biochemical Pathways

Given its potential interaction with enzymes like 6-oxocamphor hydrolase, it may influence pathways related to the metabolism of certain compounds .

properties

IUPAC Name |

(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEOWBJXFSZTJU-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477450 | |

| Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |

CAS RN |

132622-65-2 | |

| Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)